molecular formula C18H24N4O B2567597 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one CAS No. 1396768-57-2

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one

Cat. No.: B2567597
CAS No.: 1396768-57-2
M. Wt: 312.417
InChI Key: XPHSGDVXOYFRCZ-UHFFFAOYSA-N
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Description

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one is a complex organic compound that features a combination of imidazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of 2-phenyl-1H-imidazole with 1-bromo-2-chloroethane to form 2-(2-phenyl-1H-imidazol-1-yl)ethyl chloride. This intermediate is then reacted with piperazine to yield the desired product. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-imidazole: Shares the imidazole core but lacks the piperazine and propanone groups.

    1-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazine: Similar structure but without the propanone group.

Uniqueness

1-(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)propan-1-one is unique due to its combination of imidazole, piperazine, and propanone functionalities. This unique structure allows it to interact with a diverse range of biological targets and exhibit a broad spectrum of activities .

Properties

IUPAC Name

1-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-2-17(23)21-13-10-20(11-14-21)12-15-22-9-8-19-18(22)16-6-4-3-5-7-16/h3-9H,2,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHSGDVXOYFRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)CCN2C=CN=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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